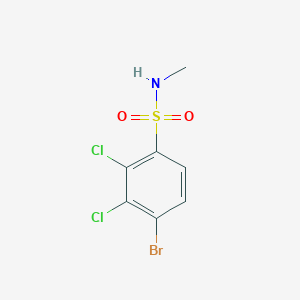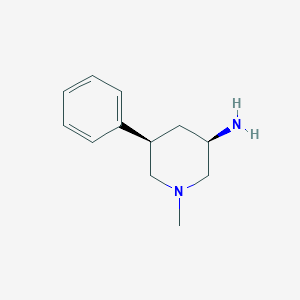![molecular formula C15H18N2O2 B13085032 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylamino group and an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetic anhydride and anhydrous sodium acetate to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Methylamino)cyclohexyl]methanol: A compound with a similar cyclohexyl ring and methylamino group but with a methanol moiety instead of the isoindoline-1,3-dione.
N-[4-[(2-bromo-3-methylphenyl)methylamino]cyclohexyl]acetamide: Another related compound with a brominated phenyl group and acetamide moiety.
Uniqueness
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindoline-1,3-dione scaffold, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11,16H,6-9H2,1H3 |
Clé InChI |
VQWNOAOPKKCYMW-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)

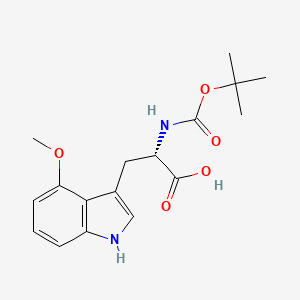
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
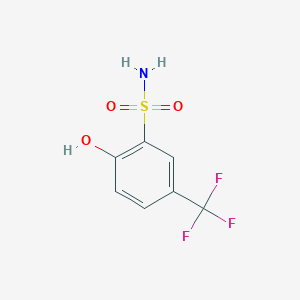

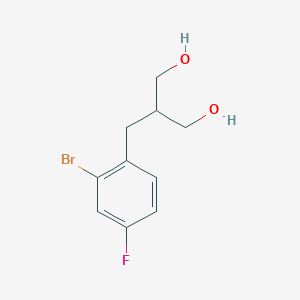
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
